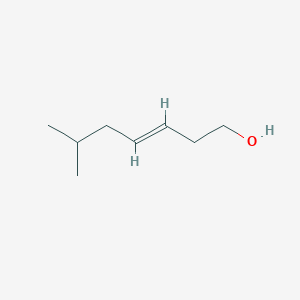

(E)-6-Methylhept-3-en-1-ol

Vue d'ensemble

Description

(E)-6-Methylhept-3-en-1-ol is an organic compound belonging to the class of alcohols. It is characterized by a double bond in the trans configuration (E) and a methyl group attached to the sixth carbon of a heptene chain. This compound is known for its pleasant odor and is often used in the fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (E)-6-Methylhept-3-en-1-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of (E)-6-Methylhept-3-ene. This reaction proceeds as follows:

Hydroboration: (E)-6-Methylhept-3-ene is treated with diborane (B2H6) in tetrahydrofuran (THF) to form the trialkylborane intermediate.

Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of (E)-6-Methylhept-3-yn-1-ol. This process involves:

Catalytic Hydrogenation: (E)-6-Methylhept-3-yn-1-ol is hydrogenated in the presence of a palladium catalyst (Pd/C) under controlled pressure and temperature conditions to produce this compound.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

- Aldehyde Formation : Mild oxidizing agents like pyridinium chlorochromate (PCC) selectively oxidize the alcohol to (E)-6-methylhept-3-en-1-al, preserving the double bond .

- Carboxylic Acid Synthesis : Strong oxidants (e.g., KMnO₄ under acidic conditions) further oxidize the aldehyde to (E)-6-methylhept-3-en-1-oic acid .

Reaction Conditions and Outcomes

| Reagent | Conditions | Product |

|---|---|---|

| PCC (C₅H₅NH⁺CrO₃Cl⁻) | CH₂Cl₂, 25°C | (E)-6-Methylhept-3-en-1-al |

| KMnO₄ | H₂SO₄, Δ | (E)-6-Methylhept-3-en-1-oic acid |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

- Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to (E)-6-methylhept-3-en-1-yl chloride, a precursor for further syntheses .

- Bromination : Phosphorus tribromide (PBr₃) yields the corresponding bromide .

Key Transformation

Reduction Reactions

The double bond and alcohol group can be reduced:

- Alkene Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 6-methylheptan-1-ol .

- Full Reduction : Sequential hydrogenation and alcohol reduction (e.g., LiAlH₄) produce fully saturated hydrocarbons .

Comparison of Reduction Pathways

| Target Site | Reagent | Product |

|---|---|---|

| Double bond | H₂, Pd-C | 6-Methylheptan-1-ol |

| Alcohol group | LiAlH₄ | (E)-6-Methylhept-3-ene |

Addition Reactions

The trans-alkene undergoes stereospecific additions:

- Hydrohalogenation : HCl or HBr adds across the double bond, following anti-Markovnikov orientation in peroxide-containing conditions .

- Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide .

Epoxidation Mechanism

Comparative Reactivity

The compound’s reactivity is influenced by its stereochemistry and functional groups:

| Property | (E)-6-Methylhept-3-en-1-ol | (Z)-Isomer | 6-Methylheptan-1-ol |

|---|---|---|---|

| Oxidation Rate (PCC) | Fast (primary alcohol) | Moderate | N/A (saturated alcohol) |

| Hydrogenation Selectivity | High (E-configuration) | Lower | N/A |

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, (E)-6-Methylhept-3-en-1-ol serves as a versatile starting material for synthesizing a range of organic compounds. Its unique structure allows chemists to explore various reaction pathways, making it valuable in both academic and industrial research settings.

Biology

Research has indicated that this compound possesses significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 0.5 to 2.0 mg/mL . Additionally, it exhibits antifungal activity against pathogens such as Candida species, suggesting potential applications in medical treatments and food preservation.

Medicine

The compound is currently being investigated for potential therapeutic applications. Its biological activity indicates that it may play a role in developing new antimicrobial agents or pharmaceuticals targeting specific diseases. The ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings .

Fragrance Industry

Due to its pleasant odor and stability, this compound is widely utilized in the fragrance industry. It is incorporated into perfumes and scented products, enhancing their aromatic profile while providing longevity .

Food Industry

The compound's flavoring properties make it suitable for use as a food additive. Its ability to inhibit microbial growth also positions it as a potential natural preservative in food products, contributing to food safety and shelf life extension .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several pathogens. The compound was tested against various bacteria and fungi, showing significant inhibition rates that suggest its potential use in developing new antimicrobial agents for both medical and agricultural applications .

Case Study 2: Fragrance Development

In the fragrance industry, this compound has been incorporated into several commercial products due to its desirable scent profile. A comparative analysis of fragrances containing this compound revealed enhanced consumer acceptance and preference over synthetic alternatives, highlighting its importance in natural fragrance formulations .

Mécanisme D'action

The mechanism of action of (E)-6-Methylhept-3-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of membrane-bound enzymes and receptors.

Comparaison Avec Des Composés Similaires

(Z)-6-Methylhept-3-en-1-ol: The cis isomer of (E)-6-Methylhept-3-en-1-ol, differing in the configuration around the double bond.

6-Methylheptan-1-ol: A saturated alcohol with no double bond.

6-Methylhept-3-en-1-al: An aldehyde derivative of this compound.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. Its double bond and methyl group also contribute to its reactivity and applications in various fields.

Activité Biologique

(E)-6-Methylhept-3-en-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is an unsaturated alcohol with the molecular formula C₈H₁₄O. Its structure features a double bond between the third and fourth carbon atoms and a hydroxyl group (-OH) at the first position. This configuration contributes to its reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in food preservation and medicine.

- Antibacterial Activity : The compound has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) in the range of 0.5 to 2.0 mg/mL for various pathogens, indicating its potency as an antibacterial agent .

- Antifungal Activity : Similarly, this compound has shown antifungal properties against common fungal pathogens such as Candida species. The observed antifungal activity suggests that it could be a candidate for developing new antifungal treatments.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with cell membranes, altering their permeability and affecting cellular processes. This interaction could lead to the disruption of essential cellular functions in microorganisms, resulting in their death.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 15 |

| Escherichia coli | 1.0 | 12 |

| Candida albicans | 2.0 | 10 |

This table illustrates the compound's effectiveness across different types of pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of this compound. A notable study found that at concentrations up to 1,000 mg/kg body weight per day in animal models, there were no significant adverse effects observed, establishing a no observed adverse effect level (NOAEL) at 50 mg/kg body weight per day . This suggests that the compound may be safe for further development in therapeutic applications.

Applications in Industry

Due to its pleasant odor and stability, this compound is widely utilized in the fragrance industry. Its antimicrobial properties also position it as a valuable ingredient in cosmetic formulations aimed at preventing microbial contamination . Furthermore, ongoing research is exploring its potential as a natural preservative in food products.

Propriétés

IUPAC Name |

(E)-6-methylhept-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h3-4,8-9H,5-7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDORPRDJRJHON-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887555 | |

| Record name | 3-Hepten-1-ol, 6-methyl-, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68900-88-9, 1335-09-7 | |

| Record name | (3E)-6-Methyl-3-hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68900-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptenol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3-hepten-1-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068900889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-1-ol, 6-methyl-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hepten-1-ol, 6-methyl-, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-6-methylhept-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3-HEPTEN-1-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6ZUV6CN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.